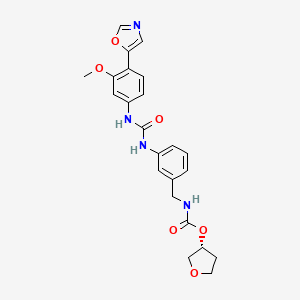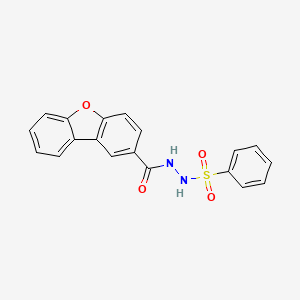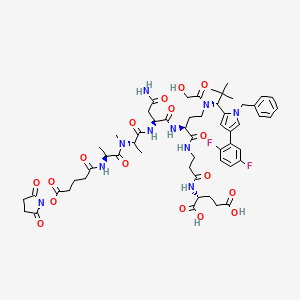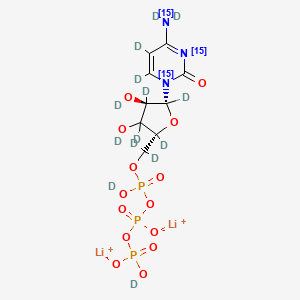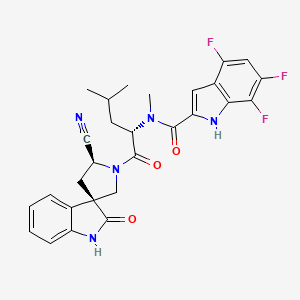
NO2A-Butyne-bis(t-Butyl ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator and a macrocyclic NOTA derivative used primarily for tumor pre-targeting. This compound is known for its ability to conjugate peptides and radionuclides, making it valuable in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne-bis(t-Butyl ester) involves the reaction of 1,4,7-triazacyclononane with t-butyl bromoacetate and propargyl bromide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of NO2A-Butyne-bis(t-Butyl ester) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
NO2A-Butyne-bis(t-Butyl ester) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and alkyne functional groups.
Chelation Reactions: As a bifunctional chelator, it forms stable complexes with metal ions
Common Reagents and Conditions
Common reagents used in reactions with NO2A-Butyne-bis(t-Butyl ester) include bases like sodium hydride, potassium carbonate, and nucleophiles such as amines and thiols. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from reactions involving NO2A-Butyne-bis(t-Butyl ester) include metal-chelate complexes and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
NO2A-Butyne-bis(t-Butyl ester) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry and for the synthesis of metal complexes.
Biology: Employed in the conjugation of peptides and proteins for imaging and diagnostic purposes.
Medicine: Utilized in the development of radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the production of PET imaging probes and other diagnostic tools
Wirkmechanismus
The mechanism of action of NO2A-Butyne-bis(t-Butyl ester) involves its ability to form stable chelate complexes with metal ions. This chelation process is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal binding. The resulting metal-chelate complexes can then be used for various applications, including imaging and therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DOTAGA-tetra(t-Butyl ester)
- p-NH₂-Bn-DTPA-penta(t-Butyl ester)
- DO3A-Thiol
- Butyne-DOTA
Uniqueness
NO2A-Butyne-bis(t-Butyl ester) stands out due to its specific macrocyclic structure and bifunctional chelating properties. This makes it particularly effective for tumor pre-targeting and the conjugation of peptides and radionuclides, offering advantages in stability and specificity compared to other chelators .
Eigenschaften
Molekularformel |
C24H42N4O5 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate |
InChI |
InChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29) |
InChI-Schlüssel |
QMCJSDBHGGFDDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


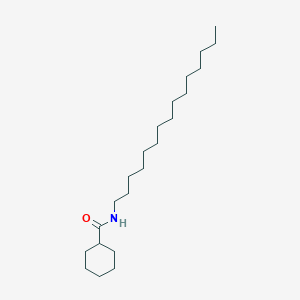
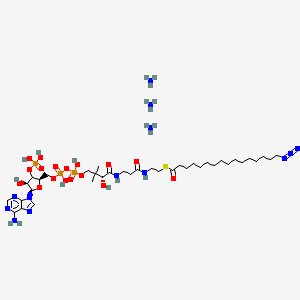
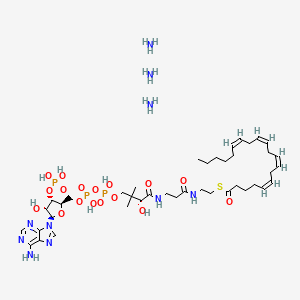

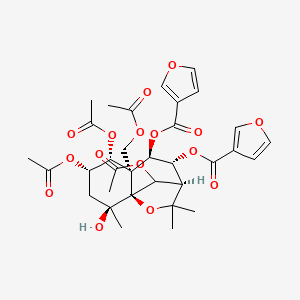
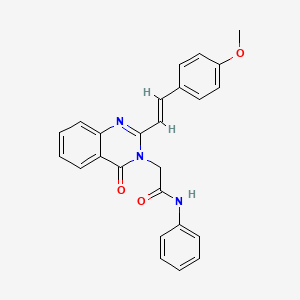
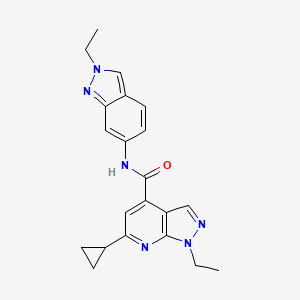
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
